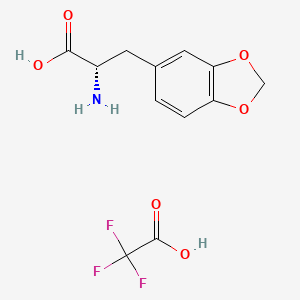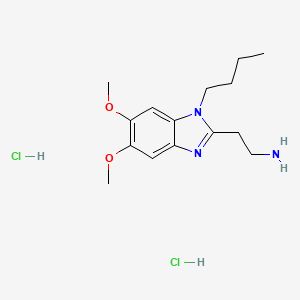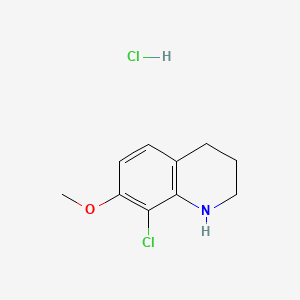
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,3-dioxaindan moiety, which is a bicyclic structure containing two oxygen atoms, and an amino acid backbone. The trifluoroacetic acid component is often used in the synthesis and purification processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid typically involves the formation of the 1,3-dioxaindan ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of a suitable precursor to form the 1,3-dioxaindan ring, followed by the addition of the amino acid moiety under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH ranges to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of trifluoroacetic acid in the purification process helps in removing impurities and obtaining a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives
Applications De Recherche Scientifique
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in studies of enzyme interactions and metabolic pathways due to its amino acid structure.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The 1,3-dioxaindan moiety can interact with various molecular targets, potentially leading to unique biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-dioxaindan-5-yl)pentanoic acid: This compound shares the 1,3-dioxaindan moiety but has a different side chain, leading to different properties and applications.
3-(1,3-dioxaindan-5-yl)propanoic acid: Similar in structure but lacks the amino group, which can significantly alter its reactivity and biological activity.
Uniqueness
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid is unique due to the presence of both the 1,3-dioxaindan moiety and the amino acid side chain
Propriétés
Formule moléculaire |
C12H12F3NO6 |
|---|---|
Poids moléculaire |
323.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H11NO4.C2HF3O2/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;3-2(4,5)1(6)7/h1-2,4,7H,3,5,11H2,(H,12,13);(H,6,7)/t7-;/m0./s1 |
Clé InChI |
ZMGNTCZEPHYRFP-FJXQXJEOSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)


![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)


![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)





![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
